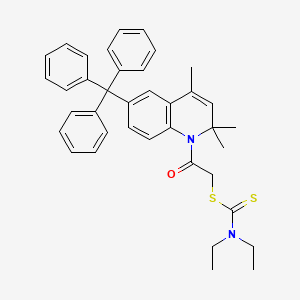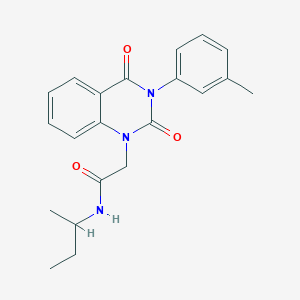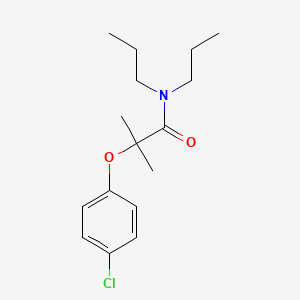![molecular formula C26H31N3O4 B11040142 2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11040142.png)
2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine and a cyanoacetate derivative under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate (K₂CO₃) and conducted in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism by which 2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C26H31N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-amino-6,8,8,9-tetramethyl-4-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H31N3O4/c1-14-12-26(2,3)29(4)19-11-20-17(10-16(14)19)23(18(13-27)25(28)33-20)15-8-21(30-5)24(32-7)22(9-15)31-6/h8-11,14,23H,12,28H2,1-7H3 |
InChI Key |
ZAHNTKBQPBRGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC3=C(C=C12)C(C(=C(O3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11040064.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)

![8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11040077.png)
![{7-[4-(Benzyloxy)phenyl]-2,5-dimethyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B11040085.png)
![4-(1,3-benzodioxol-5-yl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11040091.png)
![4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11040095.png)
![2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B11040099.png)

![N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide](/img/structure/B11040120.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11040131.png)
![N-[3-(diethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11040136.png)


